![molecular formula C13H10BF3O2 B051964 (4'-(Trifluormethyl)-[1,1'-Biphenyl]-4-yl)boronsäure CAS No. 364590-93-2](/img/structure/B51964.png)
(4'-(Trifluormethyl)-[1,1'-Biphenyl]-4-yl)boronsäure
Übersicht
Beschreibung
(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a trifluoromethyl group attached to a biphenyl structure
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
One of the primary applications of (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is in the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds, which is crucial in synthesizing biaryl compounds.
- Mechanism : The boronic acid reacts with aryl halides in the presence of a palladium catalyst to yield biphenyl derivatives.
- Advantages : The trifluoromethyl group enhances the electronic properties of the compound, making it a more reactive and selective coupling partner.
Table 1: Typical Reaction Conditions for Suzuki Coupling
Reactants | Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid + Aryl Halide | Pd(PPh3)4 | Toluene | 100 °C | 85-95 |
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid + Aryl Chloride | Pd(OAc)2 + PPh3 | DMF | 80 °C | 70-90 |
Material Science
Development of Organic Light Emitting Diodes (OLEDs)
The compound has been explored in the development of OLEDs due to its favorable electronic properties. The incorporation of trifluoromethyl groups can improve charge transport and stability.
- Performance : Devices incorporating this boronic acid exhibit enhanced luminescence and efficiency compared to traditional materials.
Case Study: OLED Performance
A study demonstrated that OLEDs utilizing (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid achieved a maximum brightness of 15,000 cd/m² with an external quantum efficiency of 20%, which is significantly higher than devices using non-fluorinated analogs.
Medicinal Chemistry
Potential Anticancer Agents
Research indicates that boronic acids can inhibit proteasome activity, making them promising candidates for anticancer drug development. The trifluoromethyl group may enhance the selectivity and potency of such compounds.
- Mechanism of Action : These compounds can interfere with protein degradation pathways, leading to apoptosis in cancer cells.
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid | 0.5 | Proteasome Inhibitor |
Non-fluorinated analog | 2.0 | Proteasome Inhibitor |
Wirkmechanismus
Target of Action
Compounds containing trifluoromethyl groups have been found in numerous fda-approved drugs over the last 20 years . These compounds exhibit a wide range of pharmacological activities, suggesting that they interact with a variety of biological targets .
Mode of Action
It’s known that boronic acids can form reversible covalent bonds with proteins, enzymes, and other biological molecules, which could potentially influence their function . The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s worth noting that the compound can be used in the n-arylation of imidazoles and amines with copper-exchanged fluorapatite . This suggests that it may interact with biochemical pathways involving these molecules.
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is stable under normal conditions and should be stored in a cool, dry, and well-ventilated place .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst. For example, 4-bromo-(trifluoromethyl)biphenyl can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the desired boronic acid .
Industrial Production Methods
Industrial production of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a trifluoromethyl group.
4-Fluorophenylboronic acid: Contains a fluorine atom instead of a trifluoromethyl group.
3-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the trifluoromethyl group and the biphenyl structure. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the biphenyl structure provides rigidity and planarity, making it a valuable scaffold in drug design and materials science .
Biologische Aktivität
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, with the CAS number 364590-93-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C13H10BF3O2
- Molecular Weight : 266.02 g/mol
- IUPAC Name : (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
- Structure : The compound features a biphenyl backbone with a trifluoromethyl group and a boronic acid functional group.
The biological activity of (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : Boronic acids are known to inhibit proteasome activity by binding to the active site of proteasome subunits. This inhibition can lead to the accumulation of regulatory proteins that control cell cycle and apoptosis pathways.
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties by inhibiting viral replication mechanisms, potentially through interference with viral polymerases or other essential proteins .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid and related compounds.
Study | Biological Activity | IC50/EC50 Values | Cell Lines Tested |
---|---|---|---|
Study 1 | Antiviral activity | 0.20 μM | MT-4 cells |
Study 2 | Kinase inhibition | 130.24 μM | Various cancer cell lines |
Study 3 | Antiproliferative | Not specified | LAPC-4 prostate cancer cells |
Case Study 1: Antiviral Properties
In a study examining the antiviral properties of substituted boronic acids, (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid demonstrated significant activity against viral replication in MT-4 cells at concentrations as low as 0.20 μM. This suggests its potential as a lead compound for developing antiviral agents .
Case Study 2: Kinase Inhibition
Another research effort focused on establishing structure–activity relationships for boronic acid derivatives indicated that this compound could inhibit specific kinases involved in cancer progression. It was found to have an IC50 value of approximately 130.24 μM against various cancer cell lines, highlighting its potential as an anticancer agent .
Case Study 3: Antiproliferative Activity
Research into antiproliferative effects revealed that modifications in the trifluoromethyl group significantly influenced the compound's efficacy against prostate cancer cell lines. The presence of the boronic acid moiety was crucial for maintaining activity, suggesting that it acts as a bioisostere for traditional antiandrogen drugs .
Eigenschaften
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)19/h1-8,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWBTTXNCRCPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585712 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364590-93-2 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.